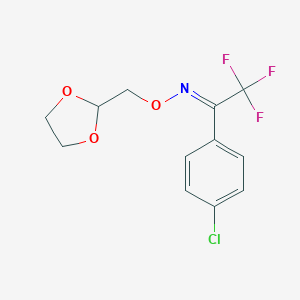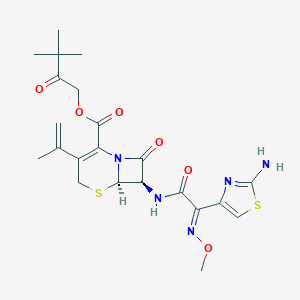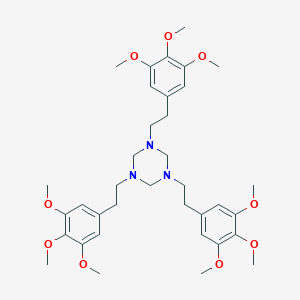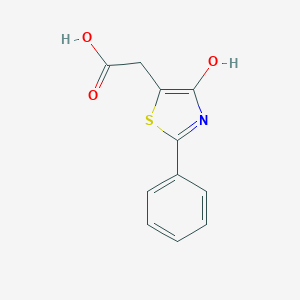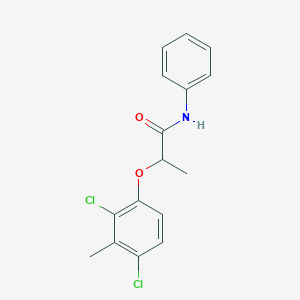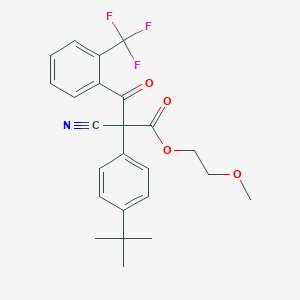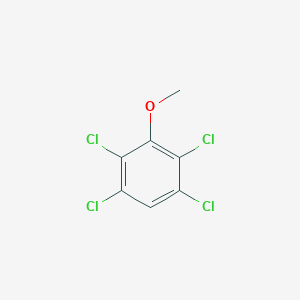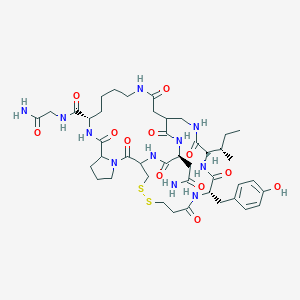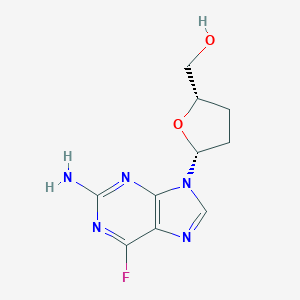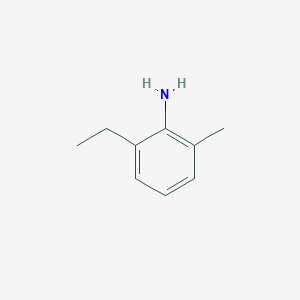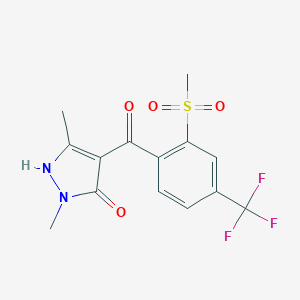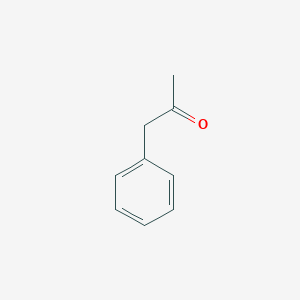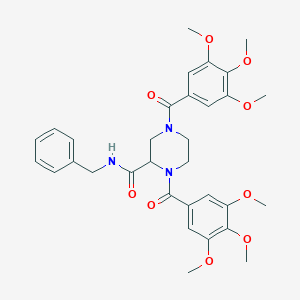
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide, commonly known as BTTPA, is a synthetic compound that has gained significant attention in the field of scientific research. BTTPA belongs to the class of piperazinecarboxamide compounds and has been found to exhibit potential therapeutic properties.
作用機序
The mechanism of action of BTTPA is not yet fully understood. However, it has been suggested that BTTPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BTTPA has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
生化学的および生理学的効果
BTTPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, thereby reducing inflammation. BTTPA has also been found to reduce the levels of certain enzymes that are involved in the breakdown of collagen, thereby preventing tissue damage. Additionally, BTTPA has been found to exhibit antioxidant properties, thereby protecting cells from oxidative stress.
実験室実験の利点と制限
BTTPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, BTTPA has been found to exhibit potent anticancer and anti-inflammatory properties, making it an ideal candidate for further research. However, BTTPA has some limitations for lab experiments. It has been found to exhibit poor solubility in water, which may limit its use in certain experiments. Additionally, BTTPA has not yet been extensively studied in vivo, and its safety profile is not yet fully understood.
将来の方向性
There are several future directions for the study of BTTPA. One potential direction is to further investigate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of BTTPA in vivo. Furthermore, BTTPA can be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic applications. Finally, BTTPA can be further studied for its potential use in combination therapies for cancer and other diseases.
Conclusion
In conclusion, BTTPA is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit potential therapeutic properties, including anticancer, antitumor, and anti-inflammatory properties. BTTPA has been synthesized using a multi-step process, and its mechanism of action is not yet fully understood. BTTPA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BTTPA, including further investigation of its mechanism of action, safety, and efficacy in vivo, and modification to improve its solubility and bioavailability.
合成法
The synthesis of BTTPA involves a multi-step process that includes the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with N-phenylmethyl-2-bromoacetamide. The final product is obtained by treating the intermediate product with ammonium hydroxide. The synthesis of BTTPA has been reported in several scientific journals, and the yields obtained have been found to be satisfactory.
科学的研究の応用
BTTPA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. BTTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, BTTPA has been found to induce apoptosis in cancer cells, thereby preventing their proliferation.
特性
CAS番号 |
129477-62-9 |
|---|---|
製品名 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide |
分子式 |
C32H37N3O9 |
分子量 |
607.6 g/mol |
IUPAC名 |
N-benzyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C32H37N3O9/c1-39-24-14-21(15-25(40-2)28(24)43-5)31(37)34-12-13-35(23(19-34)30(36)33-18-20-10-8-7-9-11-20)32(38)22-16-26(41-3)29(44-6)27(17-22)42-4/h7-11,14-17,23H,12-13,18-19H2,1-6H3,(H,33,36) |
InChIキー |
HRVNKVXEICFVIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
同義語 |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxam ide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




